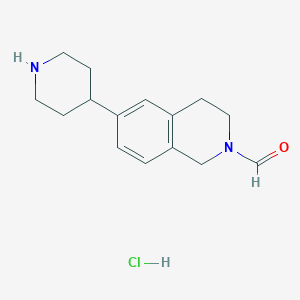

6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde hydrochloride is a complex organic compound that features a piperidine ring fused with a dihydroisoquinoline structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-3-yl)piperidine-1-carboxylate with hydrochloric acid in dioxane can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as refluxing, filtration, and recrystallization to isolate the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of different functional groups at specific positions on the ring structure.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon or sodium borohydride.

Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Applications De Recherche Scientifique

6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde hydrochloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Piperidine: A simpler structure with a single nitrogen-containing ring.

Isoquinoline: Lacks the piperidine ring but shares the isoquinoline core.

Quinoline: Similar to isoquinoline but with a different ring fusion pattern.

Uniqueness: 6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde hydrochloride is unique due to its fused ring system, which imparts distinct chemical and biological properties.

Activité Biologique

6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, including its efficacy in neuroprotection, antidepressant effects, and cytotoxicity.

Chemical Structure and Properties

The compound belongs to the class of 3,4-dihydroisoquinolines, which are known for their diverse biological activities. The piperidine moiety contributes to the compound's pharmacological profile, enhancing its interaction with biological targets.

Neuroprotective Effects

Recent studies have demonstrated that derivatives of 3,4-dihydroisoquinoline compounds exhibit neuroprotective effects. For instance, a study highlighted the protective effects of certain analogs against corticosterone-induced lesions in PC12 cells. Among these, a related compound (6a-1) showed significant neuroprotection and reduced immobility in the forced swim test (FST), suggesting potential antidepressant properties .

Antidepressant Activity

The antidepressant potential of this compound has been explored through behavioral tests in animal models. In the FST and open field test (OFT), treated rats displayed reduced immobility and improved locomotor activity compared to controls treated with established antidepressants like Agomelatine and Fluoxetine . This suggests that the compound may modulate neurotransmitter systems involved in mood regulation.

Cytotoxicity Assessment

The cytotoxicity of this compound was evaluated using human cell lines (HEK293 and L02). The results indicated low cytotoxicity at concentrations up to 100 μM, with most compounds exhibiting less than 20% inhibition of cell growth. Notably, the compound demonstrated a superior safety profile compared to Agomelatine, which exhibited higher rates of inhibition on normal cells .

Comparative Analysis of Biological Activities

| Activity | 6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde | Agomelatine | Fluoxetine |

|---|---|---|---|

| Neuroprotection | Significant (in vitro) | Moderate | Low |

| Antidepressant | Effective (in vivo) | High | High |

| Cytotoxicity | Low (<20% at 100μM) | Moderate | High |

The proposed mechanism for the biological activity of 6-(Piperidin-4-yl)-3,4-dihydroisoquinoline derivatives involves modulation of neurotransmitter levels and neuroprotective pathways. The compound may interact with serotonin receptors or other neurochemical pathways that influence mood and cognition .

Case Studies

A notable case study involved testing a series of related compounds in an animal model for depression. The results indicated that compounds similar to 6-(Piperidin-4-yl)-3,4-dihydroisoquinoline showed significant reductions in depressive-like behaviors. This reinforces the potential for developing new antidepressant therapies based on this scaffold .

Propriétés

IUPAC Name |

6-piperidin-4-yl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O.ClH/c18-11-17-8-5-14-9-13(1-2-15(14)10-17)12-3-6-16-7-4-12;/h1-2,9,11-12,16H,3-8,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYUDMQSQDNVPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC3=C(CN(CC3)C=O)C=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.